Product packaging for 1,2-Dimethylcyclopentanol(Cat. No.:CAS No. 19550-45-9)

1,2-Dimethylcyclopentanol

Cat. No.: B102604
CAS No.: 19550-45-9
M. Wt: 114.19 g/mol
InChI Key: NLNMBQJPOSCBCN-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentanol (CAS 19550-45-9) is a significant substituted cyclic alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its primary value in organic chemistry research stems from its role as a model compound for investigating the properties and reactions of sterically hindered cyclic alcohols . The stereoisomers of this compound, which arise from the relative cis or trans orientations of the two methyl groups and the hydroxyl group, provide a critical platform for studying the influence of stereochemistry on reaction outcomes and for developing stereoselective synthesis methodologies . A key research application involves its synthesis via the reduction of 1,2-dimethylcyclopentanone, a process that allows for control over the diastereomeric product ratio through the choice of reducing agent . For instance, catalytic hydrogenation using a catalyst like platinum dioxide (PtO₂) typically favors the formation of the cis isomer, while complex metal hydrides like lithium aluminum hydride (LiAlH₄) can yield mixtures often favoring the trans isomer . Furthermore, this compound serves as a vital substrate for studying fundamental reaction mechanisms, including its oxidation back to the corresponding ketone and its dehydration to form alkenes such as 1,2-dimethylcyclopentene, providing insights into elimination pathways . As a synthetic intermediate, the structural framework of this compound is explored for incorporation into more complex molecules, including specialty polymers and novel pharmaceutical compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B102604 1,2-Dimethylcyclopentanol CAS No. 19550-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-3-5-7(6,2)8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMBQJPOSCBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338815
Record name 1,2-Dimethylcyclopentanol
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-45-9
Record name 1,2-Dimethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethylcyclopentan-1-ol
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Synthetic Methodologies and Preparative Strategies

Reduction of 1,2-Dimethylcyclopentanone

The conversion of 1,2-dimethylcyclopentanone to 1,2-dimethylcyclopentanol involves the addition of a hydride ion to the carbonyl carbon. The direction of this attack, either from the less hindered or more hindered face of the planar carbonyl group, dictates the resulting stereochemistry of the hydroxyl group relative to the two methyl groups.

Utilization of Complex Metal Hydrides

Complex metal hydrides are powerful reducing agents widely used in organic synthesis for the reduction of carbonyl compounds. The stereoselectivity of these reductions is influenced by the steric bulk of both the reducing agent and the substrate.

Lithium aluminum hydride (LiAlH₄) is a potent and unhindered reducing agent that readily reduces ketones to secondary alcohols. In the case of 1,2-dimethylcyclopentanone, the hydride delivery can occur from either face of the cyclopentanone (B42830) ring. Attack from the face opposite to the two methyl groups (less hindered face) results in the formation of the cis-1,2-dimethylcyclopentanol, where the hydroxyl group is on the same side as the methyl groups. Conversely, attack from the same face as the methyl groups (more hindered face) yields the trans-isomer.

The reaction with LiAlH₄ generally leads to a mixture of both cis and trans isomers, with the ratio being dependent on the reaction conditions. Steric hindrance posed by the methyl groups typically favors the formation of the trans isomer, where the hydroxyl group is on the opposite side of the methyl groups.

ReagentProduct(s)Diastereomeric Ratio (cis:trans)
Lithium Aluminum Hydride (LiAlH₄)cis-1,2-Dimethylcyclopentanol and trans-1,2-DimethylcyclopentanolVaries, often favoring the trans isomer

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. Its reactivity can be enhanced by the addition of Lewis acids such as aluminum chloride (AlCl₃). The combination of NaBH₄ and AlCl₃ forms a more reactive reducing species, which can influence the stereochemical outcome of the reduction of 1,2-dimethylcyclopentanone. The presence of the Lewis acid can coordinate with the carbonyl oxygen, potentially altering the steric environment and thus the preferred direction of hydride attack. This can lead to different diastereomeric ratios compared to using NaBH₄ alone.

Reagent SystemProduct(s)Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄) / Aluminum Chloride (AlCl₃)cis-1,2-Dimethylcyclopentanol and trans-1,2-DimethylcyclopentanolRatio dependent on reaction conditions

Catalytic Hydrogenation Approaches

Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. This method is known to exhibit high stereoselectivity, often favoring the formation of the thermodynamically more stable product.

Platinum dioxide (PtO₂), also known as Adams' catalyst, is a widely used catalyst for the hydrogenation of various functional groups, including ketones. In the catalytic hydrogenation of 1,2-dimethylcyclopentanone, the ketone molecule adsorbs onto the surface of the platinum catalyst. Hydrogen is then delivered to the carbonyl group from the less sterically hindered face of the molecule as it is adsorbed on the catalyst surface. This typically results in the formation of the cis-1,2-dimethylcyclopentanol as the major product.

CatalystProduct(s)Predominant Isomer
Platinum Dioxide (PtO₂)cis-1,2-Dimethylcyclopentanol and trans-1,2-Dimethylcyclopentanolcis

Raney Nickel is another effective catalyst for the hydrogenation of ketones. Similar to Platinum Dioxide, the mechanism involves the adsorption of the ketone onto the catalyst surface followed by the addition of hydrogen. The stereochemical outcome is largely governed by the steric hindrance around the carbonyl group. For 1,2-dimethylcyclopentanone, hydrogenation using Raney Nickel also predominantly yields the cis-isomer, where the hydrogen atoms add from the less hindered face of the cyclopentanone ring.

CatalystProduct(s)Predominant Isomer
Raney Nickel (Raney Ni)cis-1,2-Dimethylcyclopentanol and trans-1,2-Dimethylcyclopentanolcis

Reaction Condition Optimization for Enhanced Yields

The successful synthesis of this compound from 1,2-dimethylcyclopentanone hinges on the meticulous optimization of reaction conditions. Key factors that significantly influence the reaction's efficiency and outcome include temperature, pressure, and the choice of solvent.

Pressure Effects

The effect of pressure is most relevant when the reduction is performed via catalytic hydrogenation, using gaseous hydrogen (H₂) and a metal catalyst (e.g., Platinum, Palladium, or Nickel). In these cases, the partial pressure of hydrogen gas is a key determinant of the reaction rate. An increase in hydrogen pressure generally leads to a higher concentration of dissolved hydrogen in the solvent, which in turn accelerates the rate of hydrogenation on the catalyst surface. princeton.edu Research on the hydrogenation of cyclohexanone, a related cyclic ketone, has demonstrated that the reaction order with respect to hydrogen pressure can vary depending on the catalyst used. princeton.edu While many hydrogenations can be carried out at ambient pressure with highly active catalysts, rsc.org industrial-scale productions or reductions of sterically hindered ketones may employ elevated pressures to enhance the reaction efficiency and ensure complete conversion.

Solvent Polarity Adjustments (e.g., Ethanol vs. Tetrahydrofuran)

The choice of solvent plays a multifaceted role in the reduction of ketones, influencing the solubility of the reagents, the reactivity of the reducing agent, and the stereochemical outcome of the reaction. rsc.org Solvents are broadly categorized as protic (containing acidic protons, like alcohols) or aprotic (lacking acidic protons, like ethers).

Ethanol (Protic Solvent): Ethanol is a common solvent for reductions using sodium borohydride. Its polar nature helps to dissolve both the ketone and the borohydride salt. Furthermore, the alcohol itself can act as the proton source to neutralize the alkoxide intermediate formed during the reaction. organicchemistrytutor.com

Tetrahydrofuran (THF) (Aprotic Solvent): THF is a polar aprotic solvent frequently used for reductions with stronger, more reactive hydrides like lithium aluminum hydride. LAH reacts violently with protic solvents, so an inert, aprotic solvent like THF or diethyl ether is essential.

The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the hydride reagent, thereby influencing the yield and stereoselectivity of the reduction.

Table 1: Comparison of Solvents for Carbonyl Reduction
SolventTypeTypical Reducing AgentKey Characteristics
EthanolPolar ProticSodium Borohydride (NaBH₄)Acts as a solvent and proton source; moderates reactivity.
Tetrahydrofuran (THF)Polar AproticLithium Aluminum Hydride (LiAlH₄)Inert to strong hydrides; good solvating power for organic substrates.

Mechanistic Investigations of Carbonyl Reduction

The conversion of 1,2-dimethylcyclopentanone to this compound via reduction with a metal hydride reagent proceeds through a well-established two-step mechanism. pressbooks.pubucalgary.ca This process is a classic example of nucleophilic addition to a carbonyl group. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack on the Carbonyl Group

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon atom of the carbonyl group in 1,2-dimethylcyclopentanone. libretexts.org The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom. Reagents like NaBH₄ and LiAlH₄ serve as sources of hydride. libretexts.orgchemistrysteps.com The hydride attacks the planar carbonyl group, leading to the formation of a new carbon-hydrogen bond. Simultaneously, the π-bond of the carbonyl group breaks, and the electron pair moves onto the oxygen atom, creating a tetrahedral alkoxide intermediate. organicchemistrytutor.comlibretexts.org The stereochemical outcome of this step—that is, whether the hydride attacks from the top or bottom face of the cyclopentanone ring—determines the stereochemistry of the resulting alcohol.

Protonation of the Alkoxide Intermediate

The second and final step of the mechanism is the protonation of the negatively charged alkoxide intermediate. pressbooks.pub This is an acid-base reaction where the alkoxide acts as a base. ucalgary.ca The source of the proton depends on the reaction conditions. In reductions using NaBH₄ in an alcohol solvent like methanol (B129727) or ethanol, the solvent itself provides the proton. libretexts.org For reactions involving LiAlH₄ in an aprotic solvent, a separate workup step is required, where a proton source (typically water or a dilute acid) is carefully added to the reaction mixture to protonate the alkoxide and yield the final this compound product. ucalgary.calibretexts.org

Electrochemical Reductive Cyclization of Unsaturated Ketones

The electrochemical reductive cyclization of unsaturated ketones, such as 6-hepten-2-one (B3049758), into this compound is a process that hinges on the generation of a ketyl radical anion intermediate. This reactive species undergoes an intramolecular cyclization to form the desired five-membered ring structure. The efficiency and selectivity of this transformation are significantly influenced by the catalytic systems and electron transfer mechanisms employed.

Homogeneous Redox Catalysis

Homogeneous redox catalysis plays a crucial role in facilitating the electron transfer from the electrode to the unsaturated ketone. This process involves the use of a mediator, a molecule that is first reduced at the cathode and then transfers an electron to the substrate in the bulk solution. Aromatic hydrocarbons are often employed as such mediators due to their ability to accept and donate electrons at suitable potentials.

Mediated Electron Transfer Mechanisms

The mechanism of mediated electron transfer is a cornerstone of this synthetic strategy. It allows for the indirect reduction of the substrate, overcoming kinetic barriers that might be associated with direct heterogeneous electron transfer at the electrode surface.

A well-documented and highly effective mediator for the reductive cyclization of 6-hepten-2-one to this compound is the dimethylpyrrolidinium cation (DMP⁺). rsc.org The mechanism involves the initial reduction of DMP⁺ at a mercury electrode to form a solid composite, denoted as (DMP)Hg₅. rsc.org This organometallic species then acts as the electron transfer agent, reducing the 6-hepten-2-one to its ketyl radical anion. rsc.org This process regenerates the DMP⁺ cation and elemental mercury. rsc.org The effectiveness of DMP⁺ as a mediator is remarkable, significantly catalyzing the reduction of ketones. rsc.org

The yields of the cyclized product, this compound, are heavily dependent on the presence of the DMP⁺ mediator. In its absence, direct reduction of 7-octen-2-one, a related unsaturated ketone, primarily yields the corresponding straight-chain alcohol. However, in the presence of DMP⁺, the formation of the cyclic alcohol is favored. rsc.org

Table 1: Effect of DMP⁺ Mediation on the Reductive Cyclization of Unsaturated Ketones rsc.org

Substrate Reduction Method Major Product
7-Octen-2-one Direct 2-Octanol
7-Octen-2-one DMP⁺-mediated Methylcyclohexylcarbinol

The interface between the electrode and the electrolyte solution is a critical region where electron transfer occurs. The properties of this interface can be modified by the deposition of organometallic phases, either as monolayers or as bulk films, to enhance the electrocatalytic activity. In the context of DMP⁺ mediation, the formation of the (DMP)Hg₅ solid composite on the mercury electrode surface is a prime example of a bulk organometallic phase influencing the reaction. rsc.org This phase provides a reactive surface that facilitates the efficient transfer of electrons to the ketone substrate.

More broadly, the field of organometallic electrocatalysis explores the use of thin films and monolayers of organometallic complexes to control the selectivity and efficiency of electrochemical reactions. These layers can influence the adsorption of reactants, stabilize intermediates, and lower the activation energy for electron transfer. While specific applications of such monolayers for the synthesis of this compound are not extensively detailed in the literature, the principle remains a promising avenue for optimizing this and similar cyclization reactions.

Cyclization of Ketyl Radical Anions

The formation of the ketyl radical anion from 6-hepten-2-one is the pivotal step that initiates the cyclization process. rsc.org This radical anion is a transient species that rapidly undergoes an intramolecular cyclization. rsc.org The cyclization proceeds via a 5-exo-trig pathway, where the radical anion attacks the double bond to form a five-membered ring, resulting in a primary alkyl radical. rsc.org

This newly formed alkyl radical can then follow one of two pathways. It can abstract a hydrogen atom from the solvent, which is often dimethylformamide (DMF), to yield the final product, this compound. rsc.org Alternatively, the alkyl radical can be further reduced at the electrode or by another mediator molecule to form the corresponding carbanion. rsc.org Subsequent protonation of this carbanion during the work-up stage also leads to the formation of this compound. rsc.org The competition between these two pathways can be influenced by the reaction conditions, such as the concentration of the mediator and the presence of proton sources.

Table 2: Products of Reductive Cyclization of Various Unsaturated Ketones Mediated by DMP⁺ rsc.org

Substrate Product(s)
6-Hepten-2-one This compound
7-Octen-2-one Methylcyclohexylcarbinol
5-Phenyl-2-pentanone 1-Methyl-2-phenylcyclopentanol
Subsequent Hydrogen Abstraction or Reduction to Carbanion

The synthesis of this compound can be strategically achieved through the functionalization of a cyclopentane (B165970) ring, followed by the introduction of the required methyl and hydroxyl groups. A common and effective method involves the use of a Grignard reagent, which attacks a carbonyl group to form the tertiary alcohol. This approach is exemplified in multi-step syntheses targeting related saturated carbocycles like 1,2-dimethylcyclopentane (B1584824). organicchemistrytutor.comyoutube.com

A plausible synthetic pathway begins with a more readily available precursor, such as methylcyclopentane. The initial step involves introducing a functional group that can be converted into a ketone. This is typically accomplished through radical halogenation to place a halogen on the most substituted carbon, followed by an elimination reaction to form an alkene (e.g., 1-methylcyclopentene). youtube.com Subsequent hydroboration-oxidation installs a hydroxyl group on the less substituted carbon of the double bond, which is then oxidized to yield a ketone (2-methylcyclopentanone). youtube.com

The crucial carbon-carbon bond-forming step is the treatment of this ketone with a methyl-containing organometallic reagent, such as methyl magnesium bromide (a Grignard reagent). The nucleophilic methyl carbanion attacks the electrophilic carbonyl carbon, and a subsequent acidic workup protonates the resulting alkoxide to yield the target tertiary alcohol, this compound. youtube.com This final step is a classic example of creating a tertiary alcohol and establishing the 1,2-dimethyl substitution pattern on the cyclopentane ring. The sequence effectively builds the molecular framework through a series of reliable and well-understood organic transformations.

Radical Cyclization Approaches

Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic systems, with a particular efficiency for forming five- and six-membered rings. wikipedia.org These reactions proceed through radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance. wikipedia.org The formation of substituted cyclopentanols, such as this compound, can be envisioned through the intramolecular cyclization of an acyclic radical precursor. The general process involves three key steps: selective generation of a radical, the intramolecular cyclization event where the radical attacks a multiple bond, and termination of the resulting cyclized radical. wikipedia.org

Single Electron Transfer (SET) Induced Cyclizations

Single Electron Transfer (SET) is a common mechanism for initiating radical cyclizations. In this process, an electron is transferred from a donor or to an acceptor, generating a radical ion which can then undergo cyclization. For instance, the oxidation of a cyclopropanol (B106826) via a SET process can generate a β-carbonylalkyl radical. beilstein-journals.org This radical species is a versatile intermediate that can be trapped intramolecularly by a tethered alkene or other radical acceptor to form a five-membered ring. While not specifically documented for the direct synthesis of this compound, this methodology provides a framework for how such a structure could be assembled. A suitably substituted acyclic precursor containing a cyclopropanol and an alkene moiety could, in principle, be cyclized via an SET-promoted ring-opening and subsequent radical cyclization to afford a substituted cyclopentanol (B49286) derivative.

Cyclization of Linalool (B1675412) Epoxide Derivatives

A highly relevant and illustrative example of forming a substituted cyclopentane ring system from an acyclic terpene is found in the synthesis of the natural product (-)-cyclonerodiol. nih.gov This synthesis utilizes the radical cyclization of an epoxide derived from (-)-linalool (B1674924) as the key strategic step. Linalool, an acyclic monoterpene alcohol, possesses the necessary carbon skeleton that can be manipulated to form the cyclopentane core of cyclonerodiol, which is structurally related to this compound.

In this synthetic route, the terminal alkene of a linalool derivative is first epoxidized. The crucial radical cyclization is then initiated, often using a radical initiator like titanocene (B72419) chloride. This process generates a radical that attacks the epoxide ring, leading to its opening and the concurrent formation of the cyclopentane ring. This biomimetic approach mimics the proposed biosynthetic pathways of many cyclic terpenoids. The resulting product is a substituted cyclopentylmethanol derivative, demonstrating the efficacy of using terpene epoxides as precursors for constructing functionalized five-membered carbocycles. nih.govnih.gov

Total Synthesis Strategies Utilizing this compound Derivatives

The substituted cyclopentanol motif is a core structural feature in a variety of complex natural products. Consequently, synthetic strategies that form derivatives of this compound are integral to the total synthesis of these target molecules.

Key Intermediates in Natural Product Synthesis (e.g., Cyclonerodiol)

The total synthesis of the cyclopentanoid sesquiterpene (-)-cyclonerodiol serves as a prime example of the strategic importance of this compound-like structures. nih.gov Cyclonerodiol itself is a natural product identified as an inhibitor of the IL-4 induced STAT6 signaling pathway, making it a target of interest for therapeutic development. nih.gov

The successful synthesis of (-)-cyclonerodiol was achieved in six steps starting from (-)-linalool. The key transformation, as mentioned previously, is an epoxide radical cyclization. nih.gov This reaction constructs the central cyclopentane ring and establishes the relative stereochemistry of the substituents. The intermediate formed in this key step is a cyclopentane derivative bearing a hydroxymethyl group and a substituted alkyl chain, which is structurally analogous to this compound. This intermediate contains the core carbocyclic framework of the final natural product. Subsequent chemical modifications of this key intermediate complete the synthesis. This strategy highlights how the formation of a substituted cyclopentanol ring system is a critical and enabling step in the broader context of natural product total synthesis.

Below is a table summarizing the reaction conditions for key steps in related syntheses.

StepReagents and ConditionsProduct
Grignard Reaction 2-Methylcyclopentanone, CH₃MgBr, then H₃O⁺This compound
Epoxide Radical Cyclization Linalool-derived epoxide, Ti(III) reagentCyclopentylmethanol derivative

Stereochemistry and Isomerism in 1,2 Dimethylcyclopentanol Systems

Cis- and Trans-Isomer Relationships

In the context of 1,2-dimethylcyclopentanol, the terms cis and trans describe the relative orientation of the two methyl groups attached to adjacent carbon atoms on the cyclopentane (B165970) ring. In the cis-isomer, both methyl groups are on the same side of the ring's plane. youtube.com Conversely, in the trans-isomer, the methyl groups are on opposite sides of the plane. youtube.com These distinct spatial arrangements result in two different diastereomers with unique physical and chemical properties.

The synthesis of this compound and its derivatives often involves reactions where one diastereomer is preferentially formed over the other, a phenomenon known as diastereoselectivity. The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For instance, certain synthetic routes may favor the formation of the trans-isomer due to steric hindrance effects during the transition state.

Catalytic hydrogenation of a precursor like 1,2-dimethylcyclopentene (B3386875) is a common method to produce this compound. This reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond from the catalyst surface. This mechanistic feature predominantly leads to the formation of the cis-isomer of this compound. The choice of catalyst, such as palladium, platinum, or nickel, can influence the efficiency of this process. scribd.com

Stereochemical Outcomes in Ring-Closing Reactions

Ring-closing reactions are a powerful tool for the synthesis of cyclic compounds like this compound. The stereochemistry of the starting acyclic precursor directly influences the stereochemical outcome of the cyclization. The transition state geometry during the ring formation determines whether the substituents on the newly formed ring will be in a cis or trans relationship. Careful design of the acyclic precursor allows for the controlled synthesis of a specific stereoisomer of the target cyclic alcohol.

Theoretical Studies on Isomer Thermodynamic Stability

Computational chemistry provides valuable insights into the relative thermodynamic stabilities of the cis- and trans-isomers of this compound. These studies typically involve calculating the heats of formation for each isomer. Generally, the isomer with the lower heat of formation is considered more thermodynamically stable. For disubstituted cyclopentanes, the trans-isomer is often found to be more stable than the cis-isomer due to reduced steric strain between the substituents.

While theoretical calculations are a powerful tool, discrepancies can sometimes arise when comparing computational predictions with experimental data. These differences can stem from the level of theory and basis sets used in the calculations, as well as environmental factors in experimental measurements such as solvent effects. Refining computational models to better account for these factors is an ongoing area of research aimed at improving the accuracy of theoretical predictions for the thermodynamic properties of substituted cycloalkanes like this compound.

Application of High-Level Density Functional Theory (DFT) Calculations

High-level Density Functional Theory (DFT) calculations serve as a powerful computational tool for investigating the stereochemistry and isomerism of this compound. This theoretical approach provides deep insights into the geometric structures, relative stabilities, and electronic properties of its various stereoisomers, which can be challenging to probe experimentally. By modeling the molecule at the quantum mechanical level, DFT can elucidate the subtle energetic differences that govern conformational preferences and the thermodynamic stability of isomers.

DFT calculations are particularly adept at exploring the potential energy surface of this compound's diastereomers, namely (1R,2R), (1S,2S), (1R,2S), and (1S,2R)-1,2-dimethylcyclopentanol. For each of these isomers, a thorough conformational analysis can be performed to identify the most stable arrangements of the atoms in three-dimensional space. These calculations typically involve geometry optimization, where the algorithm seeks the lowest energy structure, and frequency analysis, which confirms that the optimized structure is a true energy minimum.

A key aspect of the stereochemistry of this compound that can be investigated with DFT is the relative stability of the cis and trans isomers. By calculating the total electronic energy of the most stable conformer for each isomer, a direct comparison of their thermodynamic stability can be made. These calculations often reveal that the stability is influenced by a balance of steric hindrance between the two methyl groups and the hydroxyl group, as well as the potential for intramolecular hydrogen bonding.

Intramolecular hydrogen bonding, a non-covalent interaction between the hydroxyl hydrogen and the oxygen atom of the same molecule, can significantly influence the preferred conformation and stability of the molecule. DFT is well-suited to identify and quantify this interaction by analyzing bond lengths, bond angles, and vibrational frequencies. For instance, in certain conformations of cis-1,2-dimethylcyclopentanol, the proximity of the hydroxyl group to one of the methyl groups might be less favorable than a conformation that allows for an intramolecular hydrogen bond, and DFT can predict which of these effects is dominant.

The insights gained from DFT calculations on this compound systems are valuable for understanding reaction mechanisms where this compound is a product, predicting the major and minor isomers formed in a synthesis, and interpreting experimental spectroscopic data. The calculated vibrational frequencies, for example, can be compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific conformers.

Detailed Research Findings from DFT Calculations

While specific high-level DFT studies exclusively focused on this compound are not abundant in publicly accessible literature, the application of these methods to analogous cyclopentane and substituted alcohol systems provides a clear framework for the expected findings. A typical DFT study on this compound would involve the following:

Conformational Search: Identifying all possible low-energy conformers for both cis and trans isomers. This is often achieved by systematically rotating the bonds connected to the cyclopentane ring.

Geometry Optimization: Each identified conformer is then optimized to find its lowest energy geometry. Popular DFT functionals for such calculations include B3LYP and M06-2X, paired with a suitable basis set like 6-311++G(d,p), which is robust for handling non-covalent interactions.

Energy Calculation: The single-point energies of the optimized conformers are calculated to determine their relative stabilities. The conformer with the lowest energy is considered the most stable.

Analysis of Geometric Parameters: Key bond lengths, bond angles, and dihedral angles are analyzed to understand the structural differences between isomers and conformers. The presence of intramolecular hydrogen bonding would be indicated by a short H---O distance and a nearly linear O-H---O angle.

Vibrational Frequency Analysis: This analysis not only confirms that the structures are true minima on the potential energy surface but also provides theoretical vibrational spectra that can be correlated with experimental data. A red-shift in the O-H stretching frequency is a characteristic sign of hydrogen bonding.

The results of such a study would allow for the creation of a detailed energy profile of the this compound stereoisomers, providing a quantitative understanding of their relative populations at equilibrium.

Interactive Data Table: Calculated Relative Energies of this compound Isomers

The following interactive table represents the type of data that would be generated from a comprehensive DFT study on the stereoisomers of this compound. The values are illustrative and based on typical energy differences found in similar substituted cyclopentanol (B49286) systems.

Isomer ConfigurationRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)O-H Bond Length (Å)H-Bond Distance (Å)
trans-(1R,2R)0.000.000.965N/A
cis-(1R,2S)1.251.300.9722.5
trans-(1S,2S)0.000.000.965N/A
cis-(1S,2R)1.251.300.9722.5

Note: The data in this table is representative of results from DFT calculations and is intended for illustrative purposes.

This table highlights that the trans isomers are generally found to be more stable (lower relative energy) due to reduced steric strain between the substituents. The cis isomers are slightly higher in energy. The Gibbs free energy follows the same trend. A notable finding from such a study would be the elongation of the O-H bond and the presence of a finite hydrogen bond distance in the cis isomers, indicating an intramolecular hydrogen bond that partially offsets the steric strain.

Chemical Reactivity and Transformation Studies

Oxidation Reactions

The oxidation of alcohols is a foundational reaction in organic synthesis, converting them into carbonyl compounds. wikipedia.org As a secondary alcohol, 1,2-dimethylcyclopentanol undergoes oxidation to yield a ketone. chemistrysteps.com

Formation of 1,2-Dimethylcyclopentanone

The oxidation of this compound results in the formation of 1,2-dimethylcyclopentanone. This transformation involves the removal of a hydride equivalent from the alcohol, converting the carbon-hydroxyl single bond into a carbon-oxygen double bond (a carbonyl group). wikipedia.org The reaction specifically targets the secondary alcohol functional group, and the reaction stops at the ketone stage without further oxidation. chemistrysteps.com

Oxidizing Agents (e.g., Chromium Trioxide, Potassium Permanganate)

A variety of oxidizing agents can accomplish the conversion of this compound to its corresponding ketone. The choice of reagent can depend on factors like reaction conditions and the presence of other functional groups. Commonly employed oxidants fall into two main categories: chromium(VI)-based reagents and other strong oxidants like potassium permanganate. wikipedia.orgchemistrysteps.com

Chromium (VI) Reagents : These are widely used for the oxidation of secondary alcohols. sinica.edu.tw

Chromium Trioxide (CrO₃) : Often used in an aqueous sulfuric acid solution, a mixture known as the Jones reagent. libretexts.org This reagent efficiently oxidizes secondary alcohols to ketones. organic-chemistry.org Other variations include the Collins reagent, a complex of chromium trioxide with pyridine (B92270) in dichloromethane, which is also effective. wikipedia.org

Pyridinium Chlorochromate (PCC) : A milder chromium(VI) reagent that oxidizes secondary alcohols to ketones. libretexts.org

Pyridinium Dichromate (PDC) : Similar to PCC, this reagent converts secondary alcohols to ketones. sinica.edu.tw

Potassium Permanganate (KMnO₄) : This is a very strong and versatile oxidizing agent that readily converts secondary alcohols to ketones. mintlify.appmychemblog.com The reaction is typically carried out in an alkaline aqueous solution. wikipedia.org While highly effective, KMnO₄ is less selective than some chromium reagents and can react with other functional groups, such as alkenes, if present in the molecule. wikipedia.orgtandfonline.com

Oxidizing AgentCommon Name/FormulationNotes
Chromium Trioxide (CrO₃)Jones Reagent (in H₂SO₄/acetone)Strong oxidant, widely used for secondary alcohols. libretexts.orgorganic-chemistry.org
Chromium Trioxide (CrO₃)Collins Reagent (with pyridine)Soluble in organic solvents, useful for acid-sensitive compounds. wikipedia.org
Potassium Permanganate (KMnO₄)Aqueous alkaline solutionVery strong, efficient oxidant. wikipedia.orgmintlify.appmychemblog.com
Pyridinium Chlorochromate (C₅H₅NHCrO₃Cl)PCCMilder, more selective chromium-based oxidant. libretexts.org

Reduction Reactions

Reduction of an alcohol involves the removal of the hydroxyl group and its replacement with a hydrogen atom, resulting in the formation of an alkane.

Conversion to 1,2-Dimethylcyclopentane (B1584824)

The direct, single-step reduction of an alcohol to an alkane is not a common transformation. The conversion of this compound to 1,2-dimethylcyclopentane is typically achieved through a two-step process. First, the hydroxyl group is converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate ester. This tosylate can then be reduced by a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), to yield the final alkane product, 1,2-dimethylcyclopentane. Another pathway involves the dehydration of the alcohol to form 1,2-dimethylcyclopentene (B3386875), which is then hydrogenated to the corresponding alkane. study.comorganicchemistrytutor.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of one functional group with another. In the case of alcohols, this means replacing the hydroxyl (-OH) group with a nucleophile.

Replacement of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group, making direct nucleophilic substitution difficult. msu.edu To facilitate the reaction, the -OH group must first be converted into a better leaving group. unco.edu

There are two primary strategies for this activation:

Acid Protonation : In the presence of a strong acid, such as HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This creates a good leaving group, water (H₂O), which can be displaced by the halide nucleophile (e.g., Br⁻ or Cl⁻). libretexts.org For secondary alcohols like this compound, this reaction can proceed through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Conversion to a Sulfonate Ester : A widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgucalgary.ca The tosylate group (-OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.orgpearson.com This method is advantageous as it avoids the strongly acidic conditions and potential carbocation rearrangements that can occur with the acid protonation method. ucalgary.ca Other reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. libretexts.orgyoutube.com

MethodReagent(s)Intermediate Leaving GroupTypical Mechanism for 2° Alcohols
Acid-Mediated HalogenationHBr, HClWater (H₂O)Sₙ1 libretexts.orgmasterorganicchemistry.com
Conversion to Alkyl HalideSOCl₂/PyridineChlorosulfiteSₙ2 libretexts.org
Conversion to Alkyl HalidePBr₃DibromophosphiteSₙ2 libretexts.org
Tosylation followed by Substitution1. TsCl/Pyridine 2. Nucleophile (e.g., CN⁻, RS⁻)Tosylate (⁻OTs)Sₙ2 libretexts.orgpearson.com

Dehydration Reactions

The acid-catalyzed dehydration of this compound is a classic elimination reaction that results in the formation of alkenes through the removal of a water molecule. study.com This transformation typically requires heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). quora.comyoutube.com

The principal product of the acid-catalyzed dehydration of this compound is 1,2-dimethylcyclopentene. study.com This occurs through the elimination of the hydroxyl group and a hydrogen atom from an adjacent carbon, leading to the formation of a double bond within the cyclopentane (B165970) ring.

Due to the structure of this compound as a tertiary alcohol, its dehydration predominantly follows an E1 (Elimination, unimolecular) mechanism. chegg.comchemistrysteps.com The E2 (Elimination, bimolecular) mechanism is less favored because it requires a strong base, and these reactions are conducted in a strong acid. stackexchange.com

The E1 mechanism is a two-step process: youtube.com

Protonation and Loss of Water: The hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). This water molecule then departs, generating a tertiary carbocation intermediate. study.com

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. study.com

The initial step in the E1 dehydration of this compound is the formation of a tertiary carbocation at the C1 position after the departure of the protonated hydroxyl group (water). chegg.com Tertiary carbocations are relatively stable due to hyperconjugation and the inductive effects of the alkyl groups. libretexts.org

In many alcohol dehydration reactions, the initially formed carbocation can rearrange to a more stable form via a hydride (H⁻) or alkyl shift. libretexts.orglibretexts.org However, in the case of this compound, the initial carbocation is already tertiary. A shift of a methyl group or a hydride from an adjacent carbon would result in a less stable secondary carbocation. Therefore, significant carbocation rearrangement is not expected to be a major pathway for this specific substrate. The reaction proceeds primarily from the initially formed, and most stable, tertiary carbocation.

Zaitsev's rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. youtube.comyoutube.comyoutube.com This is because alkenes with more alkyl groups attached to the double-bond carbons are more thermodynamically stable.

For the tertiary carbocation formed from this compound, there are three possible adjacent carbons from which a proton can be removed to form an alkene.

Path A: Removal of a proton from the C2 methyl group.

Path B: Removal of a proton from the C2 carbon of the ring.

Path C: Removal of a proton from the C5 carbon of the ring.

Applying Zaitsev's rule, the removal of a proton from the C2 carbon of the ring (Path B) results in the formation of 1,2-dimethylcyclopentene, a tetrasubstituted alkene. Removal of a proton from the C5 carbon (Path C) would lead to 1,5-dimethylcyclopentene (B93963) (a trisubstituted alkene), while deprotonation from the C1 methyl group is not possible. Deprotonation from the C2 methyl group would form an exocyclic double bond, yielding 2-methyl-1-methylenecyclopentane (a disubstituted alkene). According to Zaitsev's rule, the most substituted alkene, 1,2-dimethylcyclopentene, is the predicted major product. youtube.comyoutube.com

Table 2: Prediction of Dehydration Products via Zaitsev's Rule

Pathway Proton Removed From Alkene Product Alkene Substitution Predicted Yield
Path B C2 (ring) 1,2-Dimethylcyclopentene Tetrasubstituted Major
Path C C5 (ring) 1,5-Dimethylcyclopentene Trisubstituted Minor

| Path A | C2 (methyl group) | 2-Methyl-1-methylenecyclopentane | Disubstituted | Minor |

While 1,2-dimethylcyclopentene is the major product, the dehydration of this compound can also yield smaller amounts of less-substituted alkenes. gordon.eduquizlet.com These minor products form when a proton is removed from other adjacent positions.

The possible minor products include:

1,5-dimethylcyclopentene: A trisubstituted alkene formed by removing a proton from the C5 position of the cyclopentane ring.

2-Methyl-1-methylenecyclopentane: A disubstituted alkene with an exocyclic double bond, formed by removing a proton from the methyl group at C2.

The formation of these less stable products occurs at a lower rate, resulting in their presence in the final product mixture in smaller quantities compared to the major Zaitsev product. quizlet.comyoutube.com

Acid-Catalyzed Dehydration Mechanisms (E1/E2)

Ring Expansion and Contraction Studies (If Applicable to Derivatives)

Research into the chemical reactivity of derivatives of this compound has revealed fascinating instances of molecular rearrangements, most notably through the pinacol (B44631) rearrangement of the corresponding 1,2-diol, 1,2-dimethylcyclopentanediol. The course of this reaction, specifically whether it results in a ring-expanded or ring-contracted product, is highly dependent on the stereoisomer of the diol used.

The acid-catalyzed treatment of the diastereomers of 1,2-dimethylcyclopentanediol initiates the formation of a carbocation at one of the tertiary carbon atoms bearing a hydroxyl group. The subsequent migration of a neighboring group to this electron-deficient center determines the final product. The two primary competing migratory groups are a methyl group and a carbon atom of the cyclopentane ring. The stereochemical arrangement of the diol dictates which of these migrations is more favorable.

In the case of trans-1,2-dimethylcyclopentanediol, the stereochemistry facilitates the migration of a ring carbon-carbon bond. This leads to a ring contraction, yielding 1-acetyl-1-methylcyclopentane . This transformation is a direct consequence of the anti-periplanar alignment of the migrating ring C-C bond with the leaving water molecule in the reaction intermediate, which is a common requirement for efficient 1,2-shifts in cyclic systems.

Conversely, the pinacol rearrangement of cis-1,2-dimethylcyclopentanediol predominantly results in the migration of a methyl group. This rearrangement does not alter the five-membered ring structure but instead produces 2,2-dimethylcyclohexanone , a ring-expanded product relative to the initial cyclopentane ring. In this isomer, the stereochemical orientation favors the migration of one of the methyl groups over the ring carbon.

The selectivity of these rearrangements highlights the profound influence of stereochemistry on the reactivity of this compound derivatives. The choice between ring expansion and contraction can be effectively controlled by selecting the appropriate diastereomer of the starting diol.

Interactive Data Table: Pinacol Rearrangement of 1,2-Dimethylcyclopentanediol Isomers

Starting MaterialMajor ProductRearrangement Type
trans-1,2-Dimethylcyclopentanediol1-Acetyl-1-methylcyclopentaneRing Contraction
cis-1,2-Dimethylcyclopentanediol2,2-DimethylcyclohexanoneRing Expansion (via methyl migration)

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2-Dimethylcyclopentanol, offering deep insights into its molecular framework. bhu.ac.in Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the atomic arrangement and relative stereochemistry of its isomers. bhu.ac.inlibretexts.org

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The position of a signal, or its chemical shift (δ), is measured in parts per million (ppm) and indicates the degree of magnetic shielding around a proton. oregonstate.edu Protons in different electronic environments will have distinct chemical shifts. chemistrysteps.com For this compound, typical chemical shift ranges are observed for the different types of protons.

Key signals in the ¹H NMR spectrum include those for the cyclopentyl ring methylene (B1212753) (CH₂) protons, the methyl (CH₃) group protons, and the hydroxyl (OH) proton. The protons on the cyclopentane (B165970) ring typically appear as complex multiplets due to spin-spin coupling with neighboring protons. The hydroxyl proton often presents as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Proton TypeTypical Chemical Shift (δ) Range (ppm)Multiplicity
Cyclopentyl CH₂1.2 – 1.5Multiplet (m)
Methyl Groups (CH₃)1.6 – 1.8Singlet (s) / Doublet (d)
Hydroxyl (OH)3.5 – 4.0Broad Singlet (br s)

Data sourced from general observations for cyclopentanol (B49286) derivatives.

The differentiation between the cis and trans diastereomers of this compound can be achieved by analyzing the proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. organicchemistrydata.org

In cyclopentane rings, the geometric constraints lead to characteristic differences in coupling constants for cis and trans protons. Generally, the coupling constant between vicinal protons (protons on adjacent carbons) that are cis to each other is larger than for protons that are trans. organicchemistrydata.org Research on five-membered ring systems indicates that cis couplings typically fall in the range of 8-10 Hz, while trans couplings are observed between 2-9 Hz. organicchemistrydata.org This difference allows for the assignment of the relative stereochemistry at the C1 and C2 positions.

Isomer RelationshipTypical ³JHH Coupling Constant (Hz)
cis8 - 10
trans2 - 9

Data based on typical values for cyclopentane systems. organicchemistrydata.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the relative stereochemistry of molecules by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This method is particularly valuable for assigning the configuration of stereocenters, such as those in this compound. isibugs.orgnih.gov

The NOESY experiment detects through-space correlations, which manifest as cross-peaks between protons that are typically less than 5 Å apart. nih.gov

For the cis-isomer: A distinct NOE cross-peak is expected between the protons of the methyl group at C1 and the protons of the methyl group at C2, as these groups are on the same face of the cyclopentane ring.

For the trans-isomer: This key NOE correlation between the two methyl groups would be absent, as they are on opposite faces of the ring and thus further apart in space.

By analyzing the pattern of NOE correlations, the relative cis or trans configuration of the methyl and hydroxyl groups can be unambiguously assigned. libretexts.org

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing chemists to determine the number of different carbon environments. libretexts.org The chemical shift of each carbon signal indicates its electronic environment, influenced by factors like hybridization and proximity to electronegative atoms. libretexts.orgyoutube.com

In this compound, the carbon atoms exhibit predictable chemical shifts. The carbon atom bonded to the electronegative oxygen atom of the hydroxyl group (C1) is significantly deshielded and appears at a higher chemical shift. The other carbons of the cyclopentane ring and the methyl groups resonate at higher fields (lower ppm values). youtube.com

Carbon TypeTypical Chemical Shift (δ) Range (ppm)
C-O (C1)70 - 85
C-CH₃ (C2)40 - 50
Ring CH₂20 - 40
Methyl (CH₃)15 - 25

Estimated ranges based on general ¹³C NMR data. youtube.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. utas.edu.audrawellanalytical.com It is used to identify and quantify the components of a mixture. For this compound, GC-MS confirms the molecular weight and provides a unique fragmentation pattern that serves as a chemical fingerprint. nih.gov

In a typical analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long column containing a stationary phase. The components of the sample are separated based on their boiling points and affinity for the stationary phase. drawellanalytical.com As each component, such as this compound, elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of an alcohol like this compound is often characterized by the loss of a water molecule (H₂O) from the molecular ion [M]⁺. The molecular ion peak for C₇H₁₄O is expected at an m/z of 114. nih.gov

In gas chromatography, the retention time—the time it takes for a compound to pass through the column—can vary between instruments and different experimental conditions. To obtain a more standardized and reproducible value, the retention time is often converted to a Retention Index (RI). nist.gov The most common system is the Kovats Retention Index, which relates the retention time of the analyte to the retention times of n-alkanes run under the same chromatographic conditions. nist.govresearchgate.net

The non-isothermal Kovats retention index (Ix) is calculated using the formula: Ix = 100n + 100(tx - tn) / (tn+1 - tn) where:

tx is the retention time of the analyte (this compound).

tn and tn+1 are the retention times of the n-alkanes that elute just before and after the analyte, respectively.

n is the carbon number of the n-alkane eluting before the analyte. nist.gov

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the case of this compound (C7H14O), with a molecular weight of 114.19 g/mol , the fragmentation pattern in electron ionization (EI) mass spectrometry provides valuable structural information. nih.gov

For alcohols, the molecular ion peak is often small or even absent. libretexts.org The fragmentation is typically initiated by the loss of an electron from the oxygen atom, followed by cleavage of adjacent bonds. Key fragmentation pathways for cyclic alcohols like this compound would include:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org For this compound, this could involve the loss of a methyl (CH3) group or an ethyl (C2H5) group from the ring, leading to characteristic fragment ions.

Dehydration: The elimination of a water molecule (H2O) is a frequent fragmentation process for alcohols, resulting in a peak at M-18. libretexts.org

Ring Opening: Following ionization, the cyclopentane ring can open, leading to a variety of linear fragment ions. The subsequent fragmentation of these linear ions would produce a series of peaks, often separated by 14 mass units, corresponding to the loss of methylene (CH2) groups. libretexts.org

A related compound, Cyclopentanol, 1,2-dimethyl-3-(1-methylethenyl)-, shows a complex fragmentation pattern, and while not identical, it gives an indication of the types of fragments that can be expected from a dimethylcyclopentanol core. nist.gov The analysis of the relative abundances of these fragment ions allows for the reconstruction of the original molecule's structure.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
114 [C7H14O]+• Molecular Ion
99 [C6H11O]+ Loss of a methyl group (•CH3)
96 [C7H12]+• Loss of water (H2O)
85 [C5H9O]+ Loss of an ethyl group (•C2H5)
71 [C4H7O]+ Further fragmentation
57 [C4H9]+ Alkyl fragments

This table is predictive and based on general fragmentation patterns of alcohols and cyclic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobabylon.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl and alkyl groups.

The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band due to the O-H stretching vibration, typically appearing in the region of 3200-3600 cm-1. The broadness of this peak is a result of hydrogen bonding between alcohol molecules. The C-O stretching vibration would appear as a strong band in the fingerprint region, between 1050 and 1260 cm-1. The exact position can give clues about the substitution of the alcohol (primary, secondary, or tertiary). As this compound is a tertiary alcohol, this peak would be expected towards the lower end of this range.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm-1) Vibration Functional Group
3600-3200 (broad) O-H Stretch Hydroxyl (Alcohol)
2960-2850 C-H Stretch Alkyl (CH3, CH2)
1465 C-H Bend Methylene (CH2)
1375 C-H Bend Methyl (CH3)

This table is based on typical IR absorption frequencies for the functional groups present in the molecule.

Electron Spin Resonance (ESR) Spectroscopy in Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species that have one or more unpaired electrons, such as free radicals. bhu.ac.inwikipedia.org While stable molecules like this compound are not ESR-active, radicals derived from it can be studied using this method. bhu.ac.in

Radicals can be generated from this compound through various chemical reactions, such as abstraction of a hydrogen atom by a reactive species like the hydroxyl radical (•OH). nist.gov The resulting this compound radical would have an unpaired electron, making it paramagnetic and thus detectable by ESR.

The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. The key parameters in an ESR spectrum are the g-factor and the hyperfine splitting. The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical. libretexts.org Hyperfine splitting arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H). bhu.ac.in

For a radical formed from this compound, the hyperfine splitting pattern would reveal the number and geometric relationship of the hydrogen atoms coupled to the unpaired electron. This information is invaluable for identifying the specific structure of the radical formed. For instance, the multiplicity of the signal (the number of lines) is given by the rule 2NI + 1, where N is the number of equivalent nuclei with spin I. wikipedia.org By analyzing these splitting patterns, researchers can pinpoint the location of the radical center on the cyclopentyl ring or on one of the methyl groups.

Although specific ESR studies on radicals of this compound are not prominently documented, the technique remains a crucial hypothetical tool for investigating its reaction mechanisms, particularly in oxidative or radical-mediated processes. nih.gov

X-ray Crystallography for Stereochemical Validation

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk It provides precise information about bond lengths, bond angles, and the stereochemistry of a molecule. wordpress.com For a molecule like this compound, which exists as different stereoisomers (cis and trans, and their respective enantiomers), X-ray crystallography would be the ultimate tool for unambiguous stereochemical assignment, provided a suitable single crystal can be obtained.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. cam.ac.uk The scattered X-rays create a unique pattern of spots that can be mathematically decoded to generate a three-dimensional electron density map of the molecule, and from this, the positions of the individual atoms can be determined.

While a crystal structure for this compound itself is not found in the searched literature, the technique has been used to validate the stereochemistry of related compounds. For example, the stereochemical outcome of the catalytic hydrogenation of 1,2-dimethylcyclopentene (B3386875) to yield cis-1,2-dimethylcyclopentane (B72798) has been confirmed by X-ray crystallography. This demonstrates the power of the technique in establishing the relative orientation of the methyl groups.

For this compound, a successful X-ray crystallographic analysis would definitively distinguish between the cis isomer (where the two methyl groups are on the same side of the cyclopentane ring) and the trans isomer (where they are on opposite sides). Furthermore, for a chiral, enantiomerically pure crystal, the absolute configuration could also be determined. Although often challenging for relatively small, flexible molecules that may be liquids at room temperature, derivatization to a crystalline solid can sometimes facilitate X-ray analysis. The development of time-resolved X-ray crystallography also allows for the study of transient species in chemical reactions. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,3-Dimethylcyclopentanol
cis-1,2-dimethylcyclopentane
1,2-dimethylcyclopentene
Cyclopentanol, 1,2-dimethyl-3-(1-methylethenyl)-
Methyl
Ethyl
Water
Methylene

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying molecular systems. imperial.ac.ukmdpi.com It offers a balance between computational cost and accuracy, making it suitable for a variety of chemical problems. imperial.ac.ukdaffodilvarsity.edu.bd DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.comyoutube.comcmu.edu This approach is generally less computationally demanding than traditional wave-function based ab initio methods while still providing reliable results. daffodilvarsity.edu.bdwikipedia.org

Transition State Characterization

The characterization of transition states is crucial for understanding reaction mechanisms and kinetics. scm.comarxiv.org Transition states represent saddle points on the potential energy surface, and their identification is a key step in computational reaction studies. scm.comosti.gov For reactions involving 1,2-dimethylcyclopentanol, such as its dehydration to form 1,2-dimethylcyclopentene (B3386875), DFT calculations can be employed to locate and characterize the transition state structure. researchgate.net This involves optimizing the geometry to a first-order saddle point and performing a frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. scm.com Modern computational methods, including conditional flow matching models, are being developed to generate transition state structures with high accuracy and efficiency. researchgate.net

Energy Barrier Calculations

Once a transition state is characterized, DFT can be used to calculate the energy barrier of a reaction. This is the energy difference between the reactants and the transition state. The accuracy of the calculated barrier height can be sensitive to the choice of the exchange-correlation functional and basis set. diva-portal.orguniversiteitleiden.nl For instance, high-level DFT calculations, such as those using the B3LYP functional with a large basis set like 6-311++G(d,p), can be employed to refine the energy barriers for reactions involving this compound. It is important to note that while DFT is a powerful tool, discrepancies between calculated and experimental values can occur, and careful validation is often necessary.

Optimized Geometry Determination

A fundamental application of DFT is the determination of the optimized or ground-state geometry of a molecule. arxiv.orgmolpro.net This involves finding the minimum energy structure on the potential energy surface. storion.ru For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. The process involves iterative calculations of the energy and its gradients with respect to the atomic coordinates until a stationary point is reached where the forces on the atoms are negligible. arxiv.orgstorion.ru The choice of the functional and basis set can influence the accuracy of the determined geometry. github.io

Parameter Description
Functional The approximation used for the exchange-correlation energy (e.g., B3LYP, PBE). universiteitleiden.nlgithub.io
Basis Set The set of mathematical functions used to represent the molecular orbitals (e.g., 6-31G(d), cc-pVTZ). github.io
Convergence Criteria The thresholds for energy and gradient changes that determine when the optimization is complete. storion.ru

Theoretical Hyperfine Constants and Spin Distributions

For open-shell species, such as radical intermediates that might be formed in certain reactions of this compound, DFT can be used to calculate theoretical hyperfine coupling constants (HFCCs) and spin distributions. psu.eduarxiv.org HFCCs are a measure of the interaction between the magnetic moments of electrons and nuclei and are experimentally accessible through techniques like Electron Spin Resonance (ESR) spectroscopy. psu.edu The calculation of these properties often requires spin-unrestricted DFT methods. psu.edu The accuracy of the calculated HFCCs is dependent on the chosen functional and basis set, with specialized basis sets like EPR-II and EPR-III often being employed for this purpose. psu.edu

Molecular Dynamics (MD) Simulations and Force Field Approximations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. researchgate.netnih.gov These simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. nih.govwikipedia.org Force fields are a set of empirical potential energy functions and parameters that approximate the interactions within and between molecules. researchgate.netwikipedia.org

For a molecule like this compound, MD simulations can be used to explore its conformational space and dynamic properties. However, a significant limitation of classical MD is the reliance on force field approximations, which may not always accurately represent the complexities of chemical systems, particularly where electronic effects are important. nih.gov Discrepancies between MD simulations and experimental data can sometimes be addressed by refining the force field parameters or by using more advanced computational methods.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are available for studying molecular properties.

Ab initio methods, Latin for "from first principles," are based on solving the Schrödinger equation without the use of empirical parameters. wikipedia.orgiitg.ac.inresearchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation. wikipedia.org More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and coupled-cluster theory (CCSD, CCSD(T), etc.), provide more accurate results by including electron correlation, but at a significantly higher computational cost. imperial.ac.ukwikipedia.org

Semi-empirical methods offer a computationally faster alternative to ab initio and DFT methods by introducing approximations and using parameters derived from experimental data. daffodilvarsity.edu.bduni-muenchen.dewikipedia.org These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but neglect many of the computationally expensive two-electron integrals, a simplification known as the zero-differential overlap (ZDO) approximation. uni-muenchen.dewikipedia.orgwikipedia.org While less accurate than higher-level methods, semi-empirical calculations can be useful for studying large molecules or for preliminary explorations of potential energy surfaces. wikipedia.orguiuc.edu

Method Type Key Characteristics Typical Application for this compound
Ab Initio Based on first principles, no empirical parameters. wikipedia.orgHigh-accuracy calculations of energy and properties for benchmarking.
DFT Balances accuracy and computational cost. daffodilvarsity.edu.bdGeometry optimization, energy barrier calculations, transition state searches.
Semi-Empirical Computationally fast, uses empirical parameters. wikipedia.orgRapid screening of conformations or reaction pathways.

Correlation and Discrepancy Analysis with Experimental Data

The validation of computational models for this compound relies heavily on the correlation of theoretical predictions with experimental data. This comparative analysis is crucial for refining computational methods and ensuring their predictive accuracy for molecular properties and behavior. The primary areas of focus for such comparisons involve thermodynamic stability, conformational energies, and spectroscopic characteristics. However, discrepancies often arise, providing valuable insights into the limitations of theoretical approximations and the complexities of experimental measurements.

Thermodynamic Stability of Isomers

A significant area of investigation is the relative thermodynamic stability of the isomers of this compound, primarily the cis and trans configurations. Computational chemistry offers powerful tools to predict the energies of these isomers, but these predictions must be benchmarked against experimental results.

Research Findings: Discrepancies between computationally predicted and experimentally determined thermodynamic stabilities of this compound isomers are frequently reported in the literature. These inconsistencies often stem from the approximations inherent in the computational methods used, such as the force fields in molecular dynamics (MD) simulations. To resolve these differences, a cross-validation approach is often employed, combining high-level theoretical calculations with precise experimental measurements.

For instance, Density Functional Theory (DFT) calculations, particularly with higher-level basis sets like B3LYP/6-311++G(d,p), are used to refine the energy barriers and relative energies between isomers. On the experimental side, techniques like differential scanning calorimetry (DSC) provide data on the enthalpy differences between the isomers. When significant deviations (e.g., >5%) between the computed Gibbs free energy (ΔG) and calorimetric data occur, it may point to factors not accounted for in the theoretical model, such as complex solvent effects or kinetic barriers that are not overcome in the experiment.

Table 1: Illustrative Correlation of Thermodynamic Data for Cyclopentanol (B49286) Derivatives
PropertyIsomerExperimental Value (Method)Computational Value (Method)Observed Discrepancy & Analysis
Relative Enthalpy (ΔH)cis vs transData from DSCData from DFT (B3LYP/6-311++G(d,p))Discrepancies often attributed to force field approximations in initial models or solvent effects not captured by gas-phase calculations.
Gibbs Free Energy (ΔG)cis vs transDerived from equilibrium studiesData from DFT (B3LYP/6-31G(d))Deviations >5% may indicate kinetic barriers influencing experimental equilibrium or limitations of the theoretical functional.

Spectroscopic Properties

Another critical area for correlation analysis is the comparison of predicted spectroscopic data with experimental spectra. For example, the vibrational frequencies calculated using DFT can be compared with experimental data from Infrared (IR) spectroscopy. The shift in the O-H stretching frequency due to intramolecular hydrogen bonding is a key feature that computational models aim to reproduce. Computational studies on related 2-substituted cyclopentanols have shown that DFT and MP2 methods can predict these frequency shifts. mdpi.com Agreement between the calculated and experimental vibrational spectra serves as a strong validation of the computed molecular geometry and electronic structure.

Analysis of Discrepancies

When discrepancies arise, a systematic analysis is undertaken to identify the source. Key factors considered include:

Level of Theory and Basis Set: The choice of the computational method (e.g., DFT, MP2, CCSD(T)) and the size and type of the basis set are critical. Higher levels of theory and more extensive basis sets generally provide more accurate results but are computationally more expensive.

Environmental Effects: Calculations are often performed on an isolated molecule in the gas phase. Discrepancies with solution-phase or solid-state experimental data can often be attributed to intermolecular interactions and solvent effects that were not included in the model.

Anharmonicity: Vibrational frequency calculations often use the harmonic oscillator approximation. Discrepancies with experimental IR spectra can be due to anharmonicity, which can be accounted for with more advanced computational methods. bohrium.com

Experimental Conditions: Ambiguities or uncertainties in experimental conditions (e.g., temperature, pressure, solvent purity) can also contribute to deviations from theoretical predictions.

Applications in Scientific Research

Synthetic Intermediate in Organic Synthesis

1,2-Dimethylcyclopentanol serves as a key intermediate in the synthesis of more complex organic molecules. Its cyclopentane (B165970) framework, featuring two methyl groups and a hydroxyl group, provides a versatile scaffold for constructing intricate molecular architectures. organicchemistrytutor.com

As a precursor, this compound is a foundational element in multi-step synthetic pathways. lookchem.com Its structure is incorporated into larger molecules, and it can be prepared through methods such as the reaction of 2-methyl-2-cyclopentenone with methylmagnesium iodide. The compound's utility lies in its ability to introduce a specific five-membered ring structure into a target molecule, which is a common motif in various natural products and specialty chemicals. lookchem.com For instance, it has been used as a starting material in the synthesis of novel analgesic compounds.

The reactivity of this compound allows for the generation of a wide array of derivatives and analogs. The hydroxyl group is a key functional handle for transformations such as oxidation, reduction, and substitution, each yielding a different class of compound.

Oxidation: The alcohol can be oxidized to form the corresponding ketone, 1,2-dimethylcyclopentanone, using oxidizing agents like chromium trioxide.

Reduction: Further reduction of the alcohol can lead to the formation of the saturated hydrocarbon, 1,2-dimethylcyclopentane (B1584824).

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Dehydration: Elimination of water from this compound yields its alkene derivative, 1,2-dimethylcyclopentene (B3386875).

A complex derivative, (1R,2S,3R)-3-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-1,2-dimethylcyclopentanol, has been identified from a Korean isolate of the fungus Fusarium oxysporum. nih.govresearchgate.net

Reaction TypeReagent ExampleResulting DerivativeReference
OxidationChromium trioxide1,2-Dimethylcyclopentanone
ReductionStrong reducing agents1,2-Dimethylcyclopentane
SubstitutionNucleophilesVarious substituted cyclopentanes
DehydrationAcid catalyst1,2-Dimethylcyclopentene

While this compound itself is not a dienophile, its dehydrated derivative, 1,2-dimethylcyclopentene, can participate as one in cycloaddition reactions. Specifically, 1,2-dimethylcyclopentene can act as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition process used to form six-membered rings. libretexts.orglibretexts.org In this reaction, the dienophile reacts with a conjugated diene in a single, concerted step to create a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org The ability to form this alkene from this compound makes the parent alcohol an important precursor for substrates in these significant carbon-carbon bond-forming reactions.

Research in Medicinal Chemistry and Drug Development

The scaffold of this compound is of interest in medicinal chemistry, where it serves as a starting point for the synthesis of potentially bioactive molecules.

In the context of medicinal chemistry, this compound is considered a pharmaceutical precursor, meaning it is a starting material for creating more complex compounds intended for pharmaceutical research. It is a building block for new chemical entities whose derivatives may possess biological activity relevant to drug development. A notable example from one study highlights its use as a key starting material in the synthesis of novel analgesics, which subsequently showed promising results in pain relief assays. This demonstrates its role as a foundational structure in the discovery of new therapeutic agents.

Research has focused on the biological activities of various derivatives of this compound. These studies explore how modifications to the parent structure influence its interaction with biological targets.

One derivative, 3-Isopropenyl-1,2-dimethylcyclopentanol, was identified as a component of essential oil from Cameroonian propolis. journalissues.org This essential oil demonstrated notable anticholinesterase activity, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). journalissues.org Such inhibition is a key mechanism for drugs used in the management of Alzheimer's disease. journalissues.org Another complex derivative, (1R,2S,3R)-3-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-1,2-dimethylcyclopentanol, was isolated from the fungus Fusarium oxysporum, a known producer of various bioactive compounds. nih.govresearchgate.net Additionally, in vitro studies on this compound itself have shown that it can lead to a decrease in the expression of eotaxin-1, an inflammatory marker, suggesting potential anti-inflammatory effects.

Compound/DerivativeSourceObserved Biological Activity/PotentialReference
This compoundSyntheticAnti-inflammatory (in vitro reduction of eotaxin-1)
Analgesic DerivativesSyntheticPromising activity in pain relief assays
3-Isopropenyl-1,2-dimethylcyclopentanolCameroonian PropolisComponent of an essential oil with anticholinesterase activity journalissues.org
(1R,2S,3R)-3-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-1,2-dimethylcyclopentanolFungus Fusarium oxysporumIdentified as a fungal metabolite nih.govresearchgate.net

Potential in Targeting Specific Biochemical Pathways

The derivatives of this compound are of interest in medicinal chemistry for their potential to target specific biochemical pathways. These derivatives may possess biological activities relevant to drug development. The structural characteristics of this compound, particularly the cyclopentane ring with two methyl groups, influence its interaction with biological systems, affecting properties like solubility, reactivity, and binding affinity to biological targets.

Research into related compounds has shown the potential for targeting significant signaling pathways. For instance, the cyclopentanoid sesquiterpene (–)-cyclonerodiol has been identified as a specific inhibitor of the IL-4 induced STAT6 signaling pathway, which is crucial for the differentiation of T helper type 2 (Th2) lymphocytes. rsc.org This pathway is a promising target for developing new therapies for allergic conditions like asthma. rsc.org The study of such compounds provides a basis for exploring how derivatives of this compound might be designed to interact with and modulate specific biological pathways.

Biological Research Applications

This compound and its derivatives are utilized in various biological research applications, contributing to the understanding of cellular processes and potential therapeutic interventions.

Substrate or Inhibitor in Enzyme-Catalyzed Reactions

In the realm of enzymology, this compound can serve as a substrate or an inhibitor in enzyme-catalyzed reactions. This allows researchers to probe the mechanisms of metabolic pathways and enzyme functions. For example, studies have indicated its potential to act as an inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. Such interactions are valuable for investigations in pharmacokinetics and drug design. The ability of a compound to act as a substrate or inhibitor is often concentration-dependent and can be influenced by the specific enzyme and reaction conditions. nih.gov

Investigation of Metabolic Pathways and Enzyme Mechanisms

The use of this compound as a tool compound aids in the broader investigation of metabolic pathways and the intricate mechanisms of enzymes. By observing how this compound or its derivatives are processed or how they interfere with enzymatic activity, scientists can gain insights into the complex network of biochemical reactions within a cell. nih.gov This understanding is fundamental to deciphering both normal physiological processes and the metabolic alterations that characterize various diseases. mdpi.com

Anti-Inflammatory Effects and Cytotoxicity Studies

Derivatives of this compound have been investigated for their potential anti-inflammatory effects. In one study, treatment with a related compound led to a dose-dependent reduction in the expression of the eotaxin-1 protein in A549/8 cells stimulated with IL-4, indicating anti-inflammatory activity.

Cytotoxicity is another critical aspect of biological research, and this compound derivatives have been evaluated in this context. nih.gov Studies have shown that some of these compounds exhibit low toxicity at concentrations where they are effective at inhibiting inflammatory pathways. The balance between achieving a desired pharmacological effect, such as anti-inflammatory action, and minimizing cytotoxicity is a key consideration in drug development. nih.gov

Inhibition of Specific Signaling Pathways (e.g., IL-4 induced STAT6 signaling)

Research has demonstrated the potential for cyclopentane derivatives to inhibit specific signaling pathways, such as the IL-4 induced STAT6 signaling cascade. rsc.org The STAT6 transcription factor is a crucial mediator of IL-4-specific gene responses. nih.gov The inhibition of this pathway is a significant area of research, particularly for conditions driven by an excessive Th2 response, like allergic diseases. rsc.org While direct studies on this compound's effect on this specific pathway are not detailed, the activity of structurally related compounds provides a strong rationale for its investigation in this area. rsc.org For instance, the natural compound osthole (B1677514) has been shown to impede the polarization of macrophages, a process associated with the downregulation of the STAT6 signaling pathway in IL-4 induced cells. mdpi.com

Industrial Applications in Specialty Chemicals and Materials

This compound serves as an intermediate in the production of specialty chemicals and materials. Specialty chemicals are valued for their performance and function in various applications rather than their bulk composition. chemindigest.comcefic.org The reactivity of this compound allows for its conversion into a range of useful industrial products. It can be used as a building block in organic synthesis to create more complex molecules. ontosight.ai The applications of specialty chemicals are diverse, spanning industries such as coatings, inks, and polymers. cpdc.com.twmlunias.com

Component Identification in Plasma Electrolytic Liquefaction Products

This compound has been identified as a component in the products of plasma electrolytic liquefaction (PEL) of biomass. This process is a promising technology for the efficient conversion of cellulosic materials into valuable chemicals. In a study on the plasma electrolytic liquefaction of microcrystalline cellulose (B213188), this compound was detected in the resulting bio-oil. mdpi.com The presence of this compound, along with others like isopropanol (B130326) and 1-(2-methoxy-1-methylethoxy)-2-propanol, suggests that the glycerol (B35011) used as a liquefaction agent participates in the reaction, forming various intermediate products. mdpi.com

Plasma electrolytic liquefaction combines traditional catalytic liquefaction with plasma technology to achieve rapid and efficient breakdown of biomass. nih.goviphy.ac.cn The process involves applying a high voltage across a biomass suspension in a liquid medium, such as glycerol and water, containing a catalyst. mdpi.comnih.gov The resulting plasma discharge generates highly reactive species, including free radicals, which accelerate the decomposition of complex biopolymers like cellulose and lignin. nih.gov The identification of this compound in the product mixture contributes to a better understanding of the complex reaction mechanisms occurring during PEL.

Table 1: Key Parameters in Plasma-Assisted Electrolytic Liquefaction of Microcrystalline Cellulose mdpi.com

ParameterOptimized Condition
Water-to-Glycerol Volume Ratio15:30
Catalyst Loading1.44 g
Operating Voltage750 V
Solid-to-Liquid Ratio6:38
Anode ConfigurationMicro-arc
Result
Cellulose Conversion Rate79.2%
Processing Time13.5 min
Energy Consumption0.027 kWh

Production of Specialty Polymers

Research has indicated that this compound may have a role in the production of specialty polymers. The incorporation of this cyclic alcohol into polymer matrices has been explored for its potential to enhance the thermal stability and mechanical properties of the resulting materials. Specialty polymers are a class of high-performance polymers designed for specific applications that require exceptional properties such as high heat resistance, chemical inertness, strength, and biocompatibility. syensqo.com The unique structure of this compound, with its compact five-membered ring and two methyl groups, could contribute to the rigidity and stability of polymer chains. While detailed industrial-scale applications are not extensively documented in publicly available literature, the compound's potential in advanced materials science remains an area of interest for researchers.

Environmental and Biomarker Research

Identification as a Component in Natural Oleoresins

This compound has been identified as a minor component in the oleoresin of Daniellia oliveri, a tree species belonging to the Caesalpiniaceae family. turkjps.org Oleoresins are complex mixtures of volatile and non-volatile compounds, primarily terpenoids and resin acids, produced by plants as a defense mechanism against herbivores and pathogens. researchgate.netiscientific.org In the analysis of the chemical composition of Daniellia oliveri oleoresin, this compound was detected at a concentration of 1.24%. turkjps.org

The primary constituents of this particular oleoresin were sesquiterpenes, with the most abundant being δ-cadinene (42.92%), copaene (B12085589) (11.36%), and cis-muurola-4(14),5-diene (9.56%). turkjps.org The presence of a diverse array of compounds, including this compound, highlights the chemical complexity of natural plant exudates.

Table 2: Major Compounds Identified in the Oleoresin of Daniellia oliveri turkjps.org

CompoundPercentage (%)
δ-Cadinene42.92
Copaene11.36
cis-Muurola-4(14),5-diene9.56
Polyalthic acid4.60
β-Calacorene4.37
2(5H)-Furanone-5-(2,5-dimethylphenyl)-4-methyl-4.35
Aromadendrene4.14
n-Hexadecanoic acid1.78
This compound 1.24

Future Research Directions and Emerging Challenges

Elucidation of Precise Molecular Mechanisms of Biological Action

A critical frontier in the investigation of 1,2-dimethylcyclopentanol lies in the detailed elucidation of its molecular mechanisms of action. Preliminary research indicates that the compound exhibits notable biological activities, particularly in the realm of inflammation and immune response modulation. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. For instance, it has been observed to reduce signaling induced by interleukin-4 (IL-4) in cell lines such as A549 and HepG2, pointing to its potential as an anti-inflammatory agent.

Further investigation has revealed that this compound can down-regulate the mRNA levels of several genes associated with asthma, including TNF-α and CCL11, in response to IL-4 stimulation. This suggests a mechanism of action that involves the modulation of gene expression related to inflammatory responses. In-vitro studies have substantiated these findings, showing a significant, dose-dependent decrease in eotaxin-1 protein expression in A549 cells treated with the compound.

Beyond its anti-inflammatory properties, research has pointed to its potential interaction with metabolic pathways. Specifically, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction is not only crucial for understanding its own metabolic fate but also for its potential to influence the metabolism of other drugs, a key consideration in therapeutic development.

Future research must therefore focus on identifying the specific molecular targets of this compound. Advanced techniques such as proteomics, transcriptomics, and molecular docking studies will be instrumental in pinpointing the precise proteins and signaling pathways with which it interacts. Unraveling these mechanisms will be paramount for its development as a targeted therapeutic agent.

Exploration of Pharmacokinetics and Long-Term Safety Profiles for Therapeutic Development

For this compound to transition from a compound of interest to a viable therapeutic agent, a thorough understanding of its pharmacokinetic profile is essential. Pharmacokinetics, the study of how the body affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). wikipedia.org The interaction of this compound with cytochrome P450 enzymes provides an initial glimpse into its metabolic pathway and is a critical aspect of its pharmacokinetic properties that warrants further investigation.

The intrinsic properties of a drug candidate are evaluated through in vitro and in vivo studies to ensure it can be cleared from the body without producing harmful metabolites or reaching toxic exposure levels. bioivt.com Preliminary in vitro studies on various cell lines have indicated that this compound exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety margin.

However, comprehensive long-term safety profiles from in vivo studies are currently lacking. Such studies are indispensable for identifying any potential chronic toxicity or adverse effects that may not be apparent in short-term assays. Future research should include detailed preclinical in vitro and in vivo metabolic stability and pharmacokinetic evaluations. dovepress.com These studies will aim to determine key parameters such as bioavailability, half-life, clearance rate, and volume of distribution. wikipedia.orgdovepress.com Establishing a robust safety and pharmacokinetic profile is a non-negotiable step in the journey towards the therapeutic application of this compound.

Development of Green Chemistry Synthetic Routes

The synthesis of this compound and its derivatives presents an opportunity to implement the principles of green chemistry, aiming for more sustainable and environmentally benign processes. Traditional synthetic methods often rely on harsh reagents and generate significant waste. The development of greener alternatives is a key challenge and a focal point of modern chemical research.

One promising avenue is the use of biocatalysis. For instance, the lipase-catalyzed transesterification of diols with dimethyl carbonate offers a green route to cyclic carbonates, which are versatile chemical intermediates. lu.se This enzymatic approach operates under mild conditions and can exhibit high chemoselectivity, reducing the need for protecting groups and minimizing waste. lu.se

Another green strategy involves the use of novel catalytic systems for key reaction steps. The dehydration of cyclic alcohols to form cyclic alkenes, a reaction that can be used to synthesize precursors to this compound, can be achieved using ionic liquids as catalysts. bohrium.com Certain ionic liquids can act as confined microenvironments, promoting intramolecular dehydration with high selectivity and allowing for easy separation and reuse of the catalyst. bohrium.com The oxidation of cyclic alcohols to ketones, another fundamental transformation, can also be made greener. The use of tungstic acid and a phase-transfer catalyst in the presence of hydrogen peroxide provides an organic solvent-free method for this conversion. researchgate.net

Furthermore, the direct conversion of alcohols and CO2 into valuable chemicals like dimethyl carbonate is a significant goal in green chemistry. mdpi.com While thermodynamically challenging, the development of efficient catalytic systems for this transformation would represent a major step towards a more sustainable chemical industry. mdpi.com Applying these and other green chemistry principles to the synthesis of this compound will be crucial for its large-scale and environmentally responsible production.

Advanced Stereoselective Synthesis Methodologies

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, the development of advanced stereoselective synthesis methodologies is of paramount importance to produce specific stereoisomers for biological evaluation.

One effective strategy for achieving high stereoselectivity is the hydroboration of alkenes. The hydroboration of 1,2-dimethylcyclopentene (B3386875), followed by oxidation, stereospecifically yields cis-1,2-dimethylcyclopentanol. acs.org This method provides a reliable route to the cis isomer, which may have distinct biological properties compared to the trans isomer.

Another powerful technique is the stereoselective ring-opening of epoxides. The development of optimal conditions for the regio- and stereoselective ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes with various nucleophiles has been a focus of research. beilstein-journals.org The substituents on the nitrogen atom and the orientation of the oxirane ring have been shown to be crucial for the reaction outcome, allowing for the synthesis of specific diastereomers of aminocyclopentanols. beilstein-journals.org Enantioselective synthesis can also be achieved through methods like the Sharpless asymmetric epoxidation of allylic alcohols, which has been used to produce chiral epoxy alcohols as precursors to complex molecules. nih.gov

Recent advances in photochemistry have also opened up new avenues for stereoselective synthesis. For example, a highly stereoselective, catalytic strategy for synthesizing polysubstituted housanes using visible light and an organic dye as a photocatalyst has been described. rsc.org Such innovative methods, which operate under mild conditions, could be adapted for the synthesis of complex derivatives of this compound with precise stereochemical control. The continued development of these and other stereoselective methods will be essential for exploring the full therapeutic potential of the different stereoisomers of this compound.

Computational Design of Novel Derivatives with Tailored Reactivity or Bioactivity

The advent of powerful computational tools has revolutionized the field of drug discovery and chemical synthesis. In the context of this compound, computational design offers a rational and efficient approach to developing novel derivatives with tailored reactivity or enhanced bioactivity.

In silico methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable for the rational design of bioactive compounds. dergipark.org.tr These methods allow for the precise prediction of molecular electronic properties and can be used to simulate the interaction of a molecule with its biological target. dergipark.org.tr For instance, a computational study on dimethylcyclopentane carboxylic acid derivatives investigated their potential interactions with the thyroid hormone receptor, using DFT to optimize molecular structures and molecular docking to predict binding affinity. dergipark.org.tr Such an approach could be applied to design derivatives of this compound that bind with high affinity and selectivity to a specific biological target, such as an inflammatory enzyme or receptor.

Computational chemistry is also a powerful tool for understanding and predicting chemical reactivity. DFT calculations, for example, have been used to gain insight into the mechanism of the hydroborylative carbocyclization of bisallenes, a complex organic reaction. acs.org By modeling the reaction pathway, researchers can understand the factors that control selectivity and optimize reaction conditions. This predictive power can be harnessed to design derivatives of this compound with specific chemical properties, making them suitable as intermediates for the synthesis of more complex molecules.

The use of in silico strategies can significantly accelerate the discovery and development of new drugs by allowing for the virtual screening of large libraries of compounds and the optimization of lead candidates before their synthesis. researchgate.net The application of these computational design principles to this compound holds immense promise for unlocking new therapeutic applications and for the development of novel, highly effective bioactive molecules. rsc.org

Interactive Data Tables

Table 1: Biological Activities of this compound

Biological ActivityEffectCell Line/Model
Inhibition of IL-4 signalingReduced cytokine productionA549/8, HepG2
Down-regulation of gene expressionDecreased mRNA levels of TNF-α, CCL11A549/8
Anti-inflammatory effectsDose-dependent reduction in eotaxin-1 proteinA549/8
CytotoxicityLow toxicity at therapeutic concentrationsVarious cell lines
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymesIn vitro studies

Table 2: Comparison of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences
This compoundC₇H₁₄O114.19Vicinal methyl groups at C1 and C2
1,3-DimethylcyclopentanolC₇H₁₄O114.19Methyl groups at C1 and C3
2,2-DimethylcyclopentanolC₇H₁₄O114.19Geminal methyl groups at C2

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 1,2-Dimethylcyclopentanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of diols or catalytic hydrogenation of substituted cyclopentanones. For example, using PtO₂ or Raney Ni as catalysts under hydrogen pressure (50–100 psi) at 80–120°C can yield the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol vs. tetrahydrofuran) and monitoring reaction time via GC-MS to avoid over-reduction. Systematic Design of Experiments (DOE) can identify critical factors like temperature and catalyst loading .

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : Key signals include δ 1.2–1.5 ppm (cyclopentyl CH₂), δ 1.6–1.8 ppm (methyl groups), and δ 3.5–4.0 ppm (OH proton, broad singlet). Cis/trans isomer differentiation relies on coupling constants (e.g., J = 6–8 Hz for cis vs. J = 10–12 Hz for trans in NOESY) .
  • GC-MS : Retention indices (e.g., 12.3 min on DB-5 column) and fragmentation patterns (m/z 114 [M⁺-H₂O]) confirm molecular identity .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on thermodynamic stability of this compound isomers be resolved?

  • Methodological Answer : Discrepancies often arise from force field approximations in molecular dynamics (MD) simulations. Cross-validate using:

  • High-level DFT calculations (e.g., B3LYP/6-311++G(d,p)) to refine energy barriers.
  • Experimental calorimetry (e.g., DSC) to measure enthalpy differences between isomers.
  • Meta-analysis of literature data using systematic search strategies (e.g., Boolean operators in PubMed/Scopus) to identify consensus or outlier studies .

Q. What stereo-selective strategies are effective for synthesizing cis- versus trans-1,2-Dimethylcyclopentanol?

  • Methodological Answer :

  • Chiral catalysts : Use Sharpless asymmetric dihydroxylation with OsO₄ and chiral ligands (e.g., (DHQ)₂PHAL) to control stereochemistry.
  • Steric directing groups : Introduce tert-butyldimethylsilyl (TBDMS) groups during cyclization to favor cis-isomer formation via bulky substituent effects .

Q. How can researchers analyze degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–80°C, sampling at intervals for LC-MS/MS analysis.
  • Degradation product identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to trace fragmentation pathways.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Methodological Best Practices

  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to resolve overlapping signals.
  • Literature Reviews : Follow EPA High Production Volume (HPV) guidelines for systematic data collection, including backward/forward citation tracking .
  • Ethical Reporting : Disclose all synthetic byproducts and computational assumptions in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.